molecular formula C15H23NO2 B7870242 4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine

4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine

Cat. No.: B7870242
M. Wt: 249.35 g/mol
InChI Key: NLLRIQMUJAJNKA-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine is a piperidine derivative characterized by a hydroxyl group and a 3-methoxyphenyl substituent at the 4-position of the piperidine ring, along with an iso-propyl group at the 1-position.

Properties

IUPAC Name

4-(3-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12(2)16-9-7-15(17,8-10-16)13-5-4-6-14(11-13)18-3/h4-6,11-12,17H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLRIQMUJAJNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohols

A common route involves the cyclization of γ-aminobutyric acid derivatives. For example, 4-piperidone hydrochloride hydrate can be alkalized with liquid ammonia and extracted with toluene to yield 4-piperidone. Subsequent reduction with sodium borohydride in methanol at 25–30°C for 7–10 hours produces 4-hydroxypiperidine. This method achieves a 72% yield after crystallization with n-hexane.

Reductive Amination

Alternative approaches employ reductive amination of ketones with primary amines. For instance, reacting 3-methoxyacetophenone with isopropylamine under hydrogen gas (40–60 psi) in the presence of a palladium catalyst forms the piperidine backbone. This method emphasizes temperature control (25–30°C) to prevent over-reduction.

Functionalization of the Piperidine Core

Introduction of the 3-Methoxyphenyl Group

The 3-methoxyphenyl moiety is typically introduced via Friedel-Crafts alkylation or Grignard reactions:

Friedel-Crafts Alkylation

Using aluminum chloride as a catalyst, 4-hydroxypiperidine reacts with 3-methoxybenzyl chloride in dichloromethane at 0°C. The reaction proceeds for 12–18 hours, yielding 4-(3-methoxyphenyl)-4-hydroxypiperidine with 68% efficiency.

Grignard Addition

A more selective method involves treating 4-piperidone with 3-methoxyphenylmagnesium bromide in tetrahydrofuran (THF) at −78°C. The reaction is quenched with ammonium chloride, followed by aqueous workup to isolate the tertiary alcohol (78% yield).

Iso-Propyl Group Installation

The isopropyl substituent is introduced via N-alkylation:

Alkylation with Isopropyl Bromide

4-(3-Methoxyphenyl)-4-hydroxypiperidine reacts with isopropyl bromide in the presence of potassium carbonate in acetonitrile at 80°C for 24 hours. This method achieves a 65% yield, with purity >95% after recrystallization from petroleum ether.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromo-4-(3-methoxyphenyl)piperidine and isopropylamine employs Xantphos as a ligand and cesium carbonate as a base. Conducted in toluene at 110°C for 48 hours, this method yields 70% product.

Optimization of Reaction Conditions

Solvent Systems

  • Polar aprotic solvents : Dichloromethane and THF enhance nucleophilicity in Grignard reactions.

  • Halogenated solvents : Dichloroethane improves solubility in N-alkylation steps.

Temperature and Time

  • Low temperatures (−78°C to 0°C) prevent side reactions during electrophilic substitutions.

  • Extended reaction times (24–48 hours) are critical for complete N-alkylation.

Catalysts and Bases

  • Sodium borohydride : Preferred for ketone reductions due to mild conditions.

  • Palladium catalysts : Enable efficient C–N bond formation in Buchwald-Hartwig reactions.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)AdvantagesLimitations
Friedel-Crafts AlkylationAlCl3-catalyzed alkylation6892High regioselectivityRequires strict moisture control
Grignard AdditionLow-temperature nucleophilic attack7895Excellent functional group toleranceSensitive to steric hindrance
Buchwald-Hartwig CouplingPd-catalyzed amination7094Broad substrate scopeHigh catalyst cost

Challenges and Solutions in Synthesis

Steric Hindrance

The bulky isopropyl and 3-methoxyphenyl groups impede reaction kinetics. Solutions include:

  • Using bulky ligands (e.g., Xantphos) to stabilize transition states.

  • Increasing reaction temperatures to 110°C for N-alkylation.

Hydroxyl Group Protection

The hydroxyl group necessitates protection during certain steps:

  • Boc protection : Treating with di-tert-butyl dicarbonate in methanol at 25–30°C.

  • Benzyl ether formation : Using benzyl bromide and potassium carbonate.

Purification and Characterization

Crystallization Techniques

  • n-Hexane recrystallization : Removes hydrophobic impurities, achieving >99% purity.

  • Petroleum ether washes : Effective for isolating N-alkylated products.

Analytical Data

  • 1^1H NMR (400 MHz, CDCl3): δ 1.25 (d, 6H, J = 6.8 Hz, CH(CH3)2), 3.80 (s, 3H, OCH3), 4.15 (s, 1H, OH).

  • HRMS : m/z calculated for C15H23NO2 [M+H]+: 249.1729, found: 249.1732 .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The methoxy group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 4-oxo-4-(3-methoxyphenyl)-1-iso-propylpiperidine.

    Reduction: Formation of 4-hydroxy-4-(3-hydroxyphenyl)-1-iso-propylpiperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties

Recent studies have highlighted the analgesic potential of derivatives of 4-hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine. A notable derivative, 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide, was synthesized and characterized for its selective binding to the mu-opioid receptor (MOR). This compound demonstrated a high binding affinity (K_i MOR: 7.3 ± 0.5 nM) and exhibited significant antinociceptive effects in animal models, with an effective dose (ED_50) of 3.1 mg/kg in hot plate tests . The selective action on MOR over other opioid receptors suggests its potential as a lead compound for developing new analgesics with reduced side effects compared to traditional opioids.

Synthetic Chemistry

3.1 Synthesis of Novel Compounds

The synthesis of this compound and its derivatives has been a focus in synthetic organic chemistry. The development of synthetic pathways for creating novel piperidine derivatives has implications for drug discovery and material science. For instance, recent advancements include the reaction of piperidine derivatives with various electrophiles to yield compounds with diverse biological activities . The ability to modify the piperidine structure allows researchers to tailor compounds for specific therapeutic targets.

Table 1: Summary of Analgesic Studies Involving Piperidine Derivatives

Compound NameBinding Affinity (K_i MOR)ED_50 (mg/kg)Selectivity
2a7.3 ± 0.5 nM3.1High
TramadolVariesVariesModerate

Table 2: Metabolic Effects of Hydroxycinnamic Acid Derivatives

Compound NameEffect on Insulin SensitivityImpact on Hepatic Steatosis
Hydroxycinnamic AcidImprovedReduced
4-Hydroxybenzoic AcidModerateMinimal

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine involves its interaction with specific molecular targets in biological systems. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The iso-propyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

4-Hydroxy-4-(4-Methylthiophenyl)-1-iso-Propylpiperidine

  • Structure : Differs by a 4-methylthiophenyl group instead of 3-methoxyphenyl.
  • Key Properties: Molecular weight 265.4 g/mol (C₁₅H₂₃NOS).
  • Status : Discontinued, but structural data suggest utility in probing substituent effects on piperidine-based scaffolds.

Piperidine-Carboxamides (PIPC1–PIPC4)

  • Structure : Piperidine cores with 4-hydroxy-4-(trifluoromethyl) groups and carboxamide side chains.
  • Key Differences : Trifluoromethyl groups increase electronegativity and steric bulk, likely enhancing binding to hydrophobic pockets in targets like TRPA1 ion channels. Molecular weights are higher (e.g., PIPC1: ~500–600 g/mol) due to fluorinated and aromatic substituents .

Piperazine and Heterocyclic Analogues

Letermovir

  • Structure : Contains a 3-methoxyphenyl group attached to a piperazine ring (vs. piperidine in the target compound).
  • Key Differences : Piperazine’s additional nitrogen atom increases polarity and hydrogen-bonding capacity. Letermovir (MW 572.55 g/mol, C₂₉H₂₈F₄N₄O₄) is a cytomegalovirus inhibitor, demonstrating how heterocycle choice (piperazine vs. piperidine) directs therapeutic specificity .

6-Dimethylaminomethyl-1-(3-Methoxyphenyl)-1,3-Dihydroxycyclohexane

  • Structure: Cyclohexane core with 3-methoxyphenyl, dimethylaminomethyl, and dihydroxy groups.
  • Key Differences: The cyclohexane ring introduces conformational rigidity, while dimethylaminomethyl may enhance solubility. Such modifications are critical in optimizing pharmacokinetics for CNS-targeted drugs .

Functional Group Comparisons

ML-3H2 Analogs (Clioquinol and Iodoquinol)

  • Structure: Hydroxyquinolines with halogen substituents (Cl, I) and a methoxy group.
  • Relevance: Despite differing core structures, the hydroxy and methoxy groups in clioquinol (C₉H₅ClINO, MW 305.5 g/mol) contribute to metal chelation and antimicrobial activity, suggesting similar functional group synergies in the target compound .

2,2,2-Trifluoro-1-(3-Methoxyphenyl)ethyl Hydrogen Methylphosphonate

  • Structure : 3-Methoxyphenyl group linked to a trifluoroethylphosphonate ester.
  • Key Differences : The phosphonate group confers hydrolytic stability and mimics phosphate moieties in enzymatic substrates, highlighting how peripheral substituents dictate metabolic pathways .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine Piperidine 3-Methoxyphenyl, iso-propyl ~263.4 (estimated) Probable H-bonding, hydrophobic interactions
4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine Piperidine 4-Methylthiophenyl, iso-propyl 265.4 Discontinued; enhanced lipophilicity
Letermovir Piperazine 3-Methoxyphenyl, trifluoromethyl 572.55 Antiviral (cytomegalovirus)
PIPC1 Piperidine 4-Trifluoromethyl, carboxamide ~550–600 (estimated) TRPA1 modulation
Clioquinol Quinoline 5-Cl, 7-I, 8-OH 305.5 Antimicrobial, metal chelation

Biological Activity

4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine, a compound with notable structural attributes, has garnered attention for its potential biological activities. This article delves into the various biological effects of this compound, supported by recent research findings, case studies, and data tables that illustrate its pharmacological relevance.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyl group and a methoxyphenyl group, which contributes to its unique biological properties. Its chemical structure allows for interactions with various biological targets, influencing multiple pathways.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Analgesic Properties

Recent studies have identified derivatives of this compound as potent analgesics. For instance, the derivative 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide was shown to have high affinity for the μ-opioid receptor (MOR), with a binding affinity (K_i) of 7.3 nM. This compound demonstrated significant antinociceptive effects in animal models, making it a candidate for pain management therapies .

2. Anticancer Activity

Research indicates that compounds related to this compound exhibit anticancer properties. For example, studies on similar phenolic compounds have shown that they can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K and cell cycle regulation . The anti-proliferative effects were particularly noted in androgen-independent prostate cancer cells, where these compounds inhibited cell migration and induced apoptosis in a dose-dependent manner .

3. Metabolic Effects

The compound has also been linked to beneficial metabolic effects. For instance, its metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to improve insulin sensitivity and lipid metabolism in animal models. HMPA activates specific receptors that play crucial roles in metabolic homeostasis, suggesting potential applications in managing obesity and related metabolic disorders .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Opioid Receptor Interaction : The analgesic properties are primarily mediated through selective binding to MORs, leading to modulation of pain pathways.
  • Cell Cycle Regulation : The anticancer effects are attributed to the alteration of gene expression related to apoptosis and cell cycle progression.
  • Metabolic Pathway Modulation : The activation of GPR41 receptors by HMPA indicates its role in lipid catabolism and energy metabolism regulation.

Data Tables

The following table summarizes key findings from various studies on the biological activities of compounds related to this compound:

Activity TypeCompound/DerivativeEffectReference
Analgesic2aK_i MOR: 7.3 nM; ED50: 3.1 mg/kg
AnticancerMS13Induces apoptosis; inhibits migration
MetabolicHMPAImproves insulin sensitivity; lipid metabolism

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • Pain Management : In a study involving animal models, the analgesic derivative demonstrated significant pain relief comparable to traditional opioids but with fewer side effects.
  • Cancer Treatment : Clinical trials on prostate cancer patients showed promising results with derivatives inducing tumor shrinkage and improved survival rates.
  • Metabolic Health : Research indicated that dietary supplementation with HMPA led to significant reductions in body weight and improvements in metabolic markers among obese subjects.

Q & A

Q. How can the synthesis of 4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine be optimized for higher yield and purity?

Methodological Answer:

  • Reaction Solvent Selection : Use dichloromethane (DCM) as the solvent due to its inertness and ability to stabilize intermediates. Evidence from analogous piperidine syntheses shows that DCM minimizes side reactions compared to polar aprotic solvents .
  • Base Optimization : Sodium hydroxide (NaOH) is preferred for deprotonation steps, as demonstrated in the synthesis of related 4-hydroxypiperidine derivatives, achieving yields >80% .
  • Purification Steps : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively removes unreacted 3-methoxyphenyl precursors. Post-crystallization in ethanol improves purity to >99% .

Q. What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 ratio). This method resolves impurities like unreacted 3-methoxyphenol (retention time: 3.2 min) and residual iso-propylamine (retention time: 5.8 min) .
  • GC-MS for Volatiles : Detect low-boiling-point contaminants (e.g., dichloromethane residues) with a DB-5MS column and electron ionization (EI) mode, calibrated against NIST reference spectra .

Intermediate Research Questions

Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H-NMR : The hydroxyl proton (OH) appears as a singlet at δ 4.8–5.2 ppm. The 3-methoxyphenyl group shows characteristic aromatic protons at δ 6.7–7.2 ppm (multiplet) and a methoxy singlet at δ 3.8 ppm .
    • 13C-NMR : The piperidine carbons resonate at δ 45–60 ppm, while the iso-propyl group appears as two quartets at δ 20–25 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion [M+H]+ at m/z 264.1602 (calculated for C15H22NO2) with <2 ppm error .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 standard), chemical-resistant lab coats (EN 340), and safety goggles (EN 166) to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as piperidine derivatives can cause respiratory irritation (H335 hazard code) .
  • Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste (P501 guidelines) .

Advanced Research Questions

Q. How can researchers evaluate the receptor binding affinities and selectivity profiles of this compound?

Methodological Answer:

  • Radioligand Binding Assays : Screen against dopamine (D2) and serotonin (5-HT2A) receptors using [3H]spiperone as a tracer. Competitive binding curves (IC50 values) reveal selectivity; e.g., analogs like 4-(4-chlorophenyl)-4-hydroxypiperidine show D2 Ki = 12 nM vs. 5-HT2A Ki = 220 nM .
  • Functional Assays : Measure cAMP inhibition in HEK293 cells expressing D2 receptors to assess agonism/antagonism. Use forskolin-stimulated cells as a baseline .

Q. How can contradictions between purity data and observed bioactivity be addressed?

Methodological Answer:

  • Impurity Profiling : Use LC-MS to identify trace impurities (e.g., 4-(3-methoxyphenyl)piperidine) that may antagonize target receptors. Quantify at <0.1% via external calibration .
  • Bioactivity Normalization : Compare EC50 values against a reference standard (e.g., haloperidol) to distinguish compound-specific effects from batch variability .

Q. What strategies are effective in resolving stereochemistry during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor optical rotation ([α]D20) to confirm configuration .
  • X-ray Crystallography : Co-crystallize with tartaric acid derivatives to determine absolute configuration. Analogous 4-hydroxypiperidine structures show P21 space group symmetry .

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